molecular formula C14H17NO2 B13189399 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13189399
M. Wt: 231.29 g/mol
InChI Key: VIWAKGUTNMJVIO-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the arylidenethiohydantoins at the C=C and C=S dipolarophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its combination of a hydroxyphenyl group with a spirocyclic structure. This combination imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17)

InChI Key

VIWAKGUTNMJVIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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